

2-Methyl-3-methoxybenzoyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methyl-3-methoxybenzoyl chloride

Cat. No.: B1590780

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Technical Guide: 2-Methyl-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Methyl-3-methoxybenzoyl chloride**, a key intermediate in the synthesis of various organic compounds, including the insecticide Methoxyfenozide.

Core Compound Identification

Identifier	Value
Chemical Name	2-Methyl-3-methoxybenzoyl chloride
CAS Number	24487-91-0[1][2][3][4]
Molecular Formula	C ₉ H ₉ ClO ₂ [1][3][4][5]
Molecular Weight	184.62 g/mol [1][2][3][4]
Synonyms	3-methoxy-2-methylbenzoyl chloride, 2-Methyl-m-anisoyl chloride[4][6]

Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	257 °C[4][6][7]
Density	1.182 g/cm ³ [6][7]
Flash Point	96 °C[4][6][7]
Vapor Pressure	0.34 Pa at 25°C[6][7]
Refractive Index	1.527[3]

Experimental Protocols

Synthesis of 2-Methyl-3-methoxybenzoyl chloride from 3-Methoxy-2-methylbenzoic acid

A prevalent method for the synthesis of **2-Methyl-3-methoxybenzoyl chloride** involves the reaction of 3-Methoxy-2-methylbenzoic acid with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate (triphosgene).[1]

Method 1: Using Thionyl Chloride

This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification process.[1]

- **Reaction Setup:** A round-bottomed flask is equipped with a reflux condenser and a gas scrubber.
- **Reagents:** 3-Methoxy-2-methylbenzoic acid is placed in the flask. An excess of thionyl chloride is added.
- **Reaction Conditions:** The mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

- **Work-up:** After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting **2-Methyl-3-methoxybenzoyl chloride** is typically used without further purification.

Method 2: Using Bis(trichloromethyl) carbonate

This method provides a safer alternative to using phosgene gas.

- **Reaction Setup:** An organic amine catalyst (e.g., triethylamine, pyridine) is dissolved in an organic solvent (e.g., tetrahydrofuran, toluene) in a reaction vessel.
- **Reagents:** 3-Methoxy-2-methylbenzoic acid is added to the solution and dissolved. A solution of bis(trichloromethyl) carbonate in an organic solvent is then slowly added dropwise.
- **Reaction Conditions:** The reaction temperature is controlled to be within a specific range (e.g., below 20°C during addition, then heated to 50-150°C). The reaction is monitored by chromatography.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure, and the product is collected by distillation.

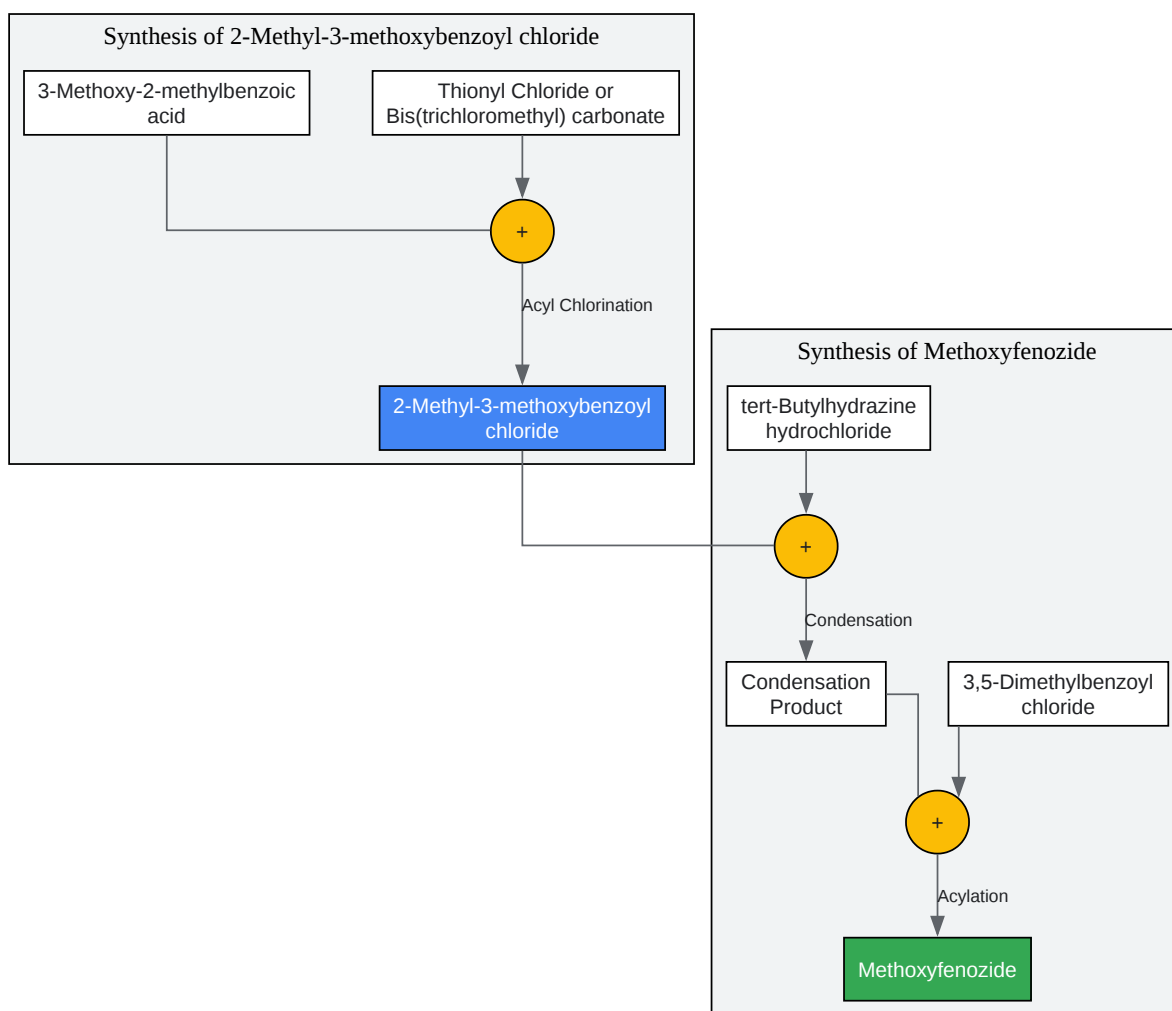
Synthesis of Methoxyfenozide using 2-Methyl-3-methoxybenzoyl chloride

2-Methyl-3-methoxybenzoyl chloride is a crucial intermediate in the industrial synthesis of the insecticide Methoxyfenozide.^[8]

- **Condensation Reaction:**
 - Tert-butylhydrazine hydrochloride and dichloroethane are added to a condensation kettle at room temperature.
 - The mixture is cooled to between -6 and -5 °C.
 - A caustic soda solution is added dropwise, followed by phase separation.

- **2-Methyl-3-methoxybenzoyl chloride** is then added dropwise to the organic layer, maintaining the temperature below 0 °C.
- The reaction proceeds for 7-9 hours. After completion, water is added, and the layers are separated. The organic solvent is removed to yield the condensation product.[\[5\]](#)[\[9\]](#)
- Acylation Reaction:
 - The condensation product is dissolved in toluene and cooled to below 0 °C in an acylation kettle.
 - 3,5-dimethylbenzoyl chloride and a liquid caustic soda solution are added dropwise, keeping the temperature below 0 °C.
 - After 7-9 hours, the layers are separated. The toluene is distilled from the organic layer.
 - The crude product is recrystallized from methanol and water to yield Methoxyfenozone.[\[5\]](#)

Chemical Synthesis Workflow



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Caption: Synthesis pathway of Methoxyfenozide from 3-Methoxy-2-methylbenzoic acid.

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